Cinchonidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

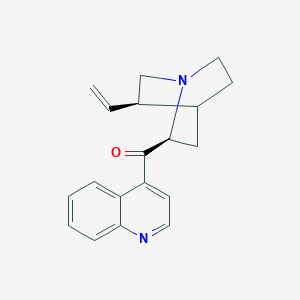

Cinchonidinone is a member of quinolines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cinchonidinone exhibits a range of biological activities, including:

- Antimalarial Activity : Like its counterparts, this compound has demonstrated efficacy against Plasmodium species responsible for malaria. Its mechanism involves inhibition of heme polymerization, similar to quinine and quinidine .

- Anticancer Effects : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, it has been shown to activate caspase pathways and modulate signaling pathways such as PI3K-AKT .

- Neuroprotective Effects : Recent studies suggest that this compound can mitigate cisplatin-induced ototoxicity by reducing reactive oxygen species accumulation and enhancing cell viability in auditory cells .

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound was found to significantly inhibit the proliferation of HeLa cells (human cervical cancer) with an IC50 value indicating potent activity. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MDA-MB-231 | 20 | PI3K-AKT pathway modulation |

| HepG2 | 18 | ROS reduction and mitochondrial protection |

Neuroprotective Effects Against Cisplatin Ototoxicity

In a study involving HEI-OC1 cells (a model for auditory hair cells), pretreatment with this compound reduced cisplatin-induced apoptosis. The results indicated a significant increase in cell viability and a decrease in mitochondrial dysfunction when compared to untreated controls .

| Treatment | Cell Viability (%) | Mitochondrial Dysfunction (ΔΨm) |

|---|---|---|

| Control | 45 | High |

| This compound | 75 | Low |

Análisis De Reacciones Químicas

Cinchonidinone in Organocatalysis

This compound derivatives may act as organocatalysts in asymmetric reactions, similar to cinchonidine. Key findings from related studies include:

Derivatization Reactions

This compound serves as a precursor for further functionalization:

Reductive Amination

-

Reaction : Ketone → Secondary Amine

this compound can undergo reductive amination with primary amines (e.g., benzylamine) using NaBH₃CN or H₂/Pd-C to form chiral amines. This is analogous to cinchonidine’s use in synthesizing glycoconjugates .

Nucleophilic Additions

-

Grignard Reaction :

Addition of organomagnesium reagents (e.g., MeMgBr) to the ketone yields tertiary alcohols, which could be intermediates for chiral ligands.

Spectroscopic and Computational Studies

-

NMR Analysis :

The quinuclidine and quinoline protons in cinchonidine derivatives show distinct shifts in ¹H NMR (δ = 2.5–3.3 ppm for quinuclidine H2/H6/H8), which would differ in this compound due to the absence of the C9 hydroxyl group . -

DFT Calculations :

Studies on epi-cinchonidine’s pnicogen bonding (interaction energies: -15 to -25 kcal/mol) suggest that this compound’s ketone could participate in similar non-covalent interactions .

Biomimetic Cascade Reactions

While not directly reported for this compound, cascade reactions used in cinchonidine synthesis provide a template:

-

Photoredox Radical Cascade : Visible-light-induced reactions generate tetracyclic indole alkaloid cores, which could be adapted to functionalize this compound.

-

Indole-to-Quinoline Rearrangement : A biomimetic step relevant to modifying the quinoline moiety in this compound.

Challenges and Limitations

Propiedades

Fórmula molecular |

C19H20N2O |

|---|---|

Peso molecular |

292.4 g/mol |

Nombre IUPAC |

[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanone |

InChI |

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18-/m0/s1 |

Clave InChI |

AEFOLTVWSRMXMW-LWINWCPBSA-N |

SMILES isomérico |

C=C[C@H]1CN2CCC1C[C@H]2C(=O)C3=CC=NC4=CC=CC=C34 |

SMILES canónico |

C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.